

Application Notes and Protocols for Temanogrel in cMVO Patients

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Compound of Interest

Compound Name: *Temanogrel*

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Introduction

Coronary microvascular obstruction (cMVO) is a serious condition characterized by inadequate myocardial perfusion despite the successful reopening of an obstructed epicardial coronary artery.[1][2] It occurs in a significant percentage of patients undergoing percutaneous coronary intervention (PCI) for acute coronary syndrome and is associated with adverse cardiovascular outcomes, including increased mortality and heart failure.[1] Currently, there are no FDA-approved therapies specifically for the treatment of cMVO.[1]

Temanogrel (APD791) is an investigational drug that was under development for the potential treatment of cMVO.[1] It is a peripherally acting and selective serotonin 2A (5-HT_{2A}) receptor inverse agonist.[1] The rationale for its use in cMVO stems from the role of serotonin in amplifying platelet aggregation and vasoconstriction, key processes in the pathophysiology of microvascular obstruction following PCI.[1][3]

This document provides an overview of the clinical trial protocols for **Temanogrel** in patients with cMVO, based on the available information from its clinical development program.

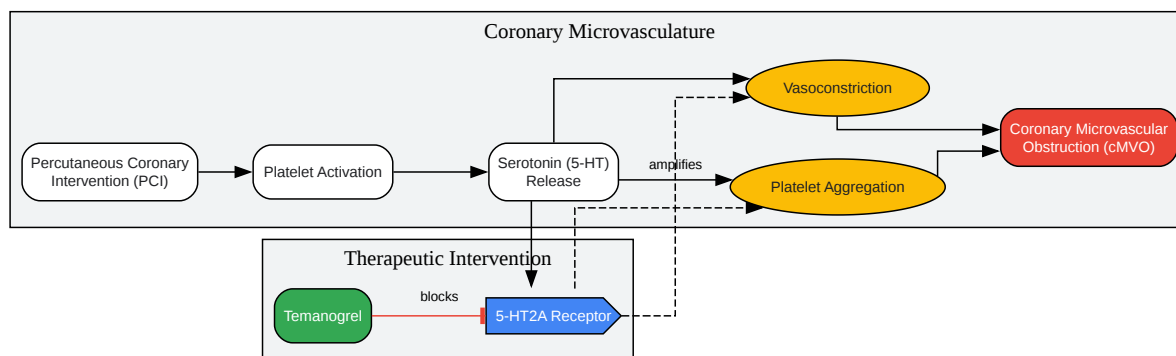
Mechanism of Action

During percutaneous coronary intervention, platelet activation leads to the release of serotonin (5-HT).[1] Serotonin then binds to 5-HT_{2A} receptors on platelets and vascular smooth muscle

cells. This binding amplifies platelet aggregation and induces vasoconstriction, both of which contribute to the development of coronary microvascular obstruction.[1]

Temanogrel is designed to be a potent and selective inverse agonist of the 5-HT_{2A} receptor.[1] By blocking the effects of serotonin at this receptor, **Temanogrel** is hypothesized to inhibit the amplification of platelet aggregation and prevent vasoconstriction, thereby improving microcirculatory flow and preventing or treating cMVO.[3]

Signaling Pathway of Temanogrel in cMVO



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Caption: Mechanism of action of **Temanogrel** in preventing cMVO.

Clinical Trial Protocol: Phase 2 Study in cMVO Patients

A Phase 2, multicenter, randomized, double-blind, placebo-controlled study was initiated to evaluate the safety, tolerability, and efficacy of intravenous **Temanogrel** in adult patients undergoing PCI.[1][3][4][5] The trial was conducted in the United States, Australia, Sweden, the Netherlands, and the United Kingdom.[1]

Important Note: This Phase 2 study (NCT04848220) was terminated early by the sponsor for business reasons unrelated to safety concerns.[6][7] As a result, the planned enrollment was not completed, and the efficacy data are considered inconclusive.[3][6]

Study Design

The study was designed in two stages:[3][4][5]

- Stage A: A dose-escalation stage to evaluate the safety and tolerability of single intravenous doses of **Temanogrel**. It was planned to consist of two cohorts.[4][5]
- Stage B: A parallel-group stage to assess the efficacy of two selected doses of **Temanogrel** from Stage A compared to a placebo.[4][5]

Patient Population

The study intended to enroll approximately 99 participants.[3] Due to early termination, a total of 29 participants were enrolled.[6]

Table 1: Planned Patient Demographics and Baseline Characteristics

Characteristic	Placebo Group (Planned N≈29)	Temanogrel Dose 1 (Planned N≈29)	Temanogrel Dose 2 (Planned N≈29)
Age (years), mean ± SD			
Sex (Male/Female), n (%)			
Diagnosis (Stable Angina/NSTEMI/UA), n (%)			
Baseline TIMI Flow Grade (2/3), n (%)			
Co-morbidities, n (%)			
- Diabetes Mellitus			
- Hypertension			
- Hyperlipidemia			
Prior Myocardial Infarction, n (%)			
<p>Note: This table represents the planned structure for data presentation. Actual enrollment was 29 participants in total before early termination.[6]</p>			

Inclusion and Exclusion Criteria

- Key Inclusion Criteria:
 - Adults (30 to 80 years old) undergoing PCI.[\[4\]](#)

- Patients with stable angina, non-ST-elevation myocardial infarction (NSTEMI), or unstable angina (UA).[4]
- Thrombolysis in Myocardial Infarction (TIMI) Flow Grade of 2 or 3 in the target vessel.[4]
- Target lesion suitable for stenting.[4]
- Key Exclusion Criteria:
 - History of stroke, seizure, or intracranial bleeding.[4]
 - Recent major trauma or surgery.[4]
 - ST-elevation myocardial infarction (STEMI) within 10 days of screening.[4]
 - Planned use of rotational atherectomy or shockwave therapies.[4]

Treatment Protocol

- Stage A: Participants were randomized to receive a single intravenous dose of **Temanogrel** or placebo before the PCI procedure.[6]
- Stage B: Participants were to be randomized in a 1:1:1 ratio to receive one of two doses of intravenous **Temanogrel** or a matching placebo.[3] The doses selected for Stage B were 20 mg and 40 mg.[6]
- All participants also received standard dual antiplatelet therapy (DAPT).[6]

Endpoints

- Primary Endpoint: The primary efficacy endpoint was the change in the Index of Microcirculatory Resistance (IMR) from baseline (before study drug administration) to post-PCI on day 1.[1]
- Secondary Endpoints: While not explicitly detailed in the provided search results, secondary endpoints in such trials typically include assessments of safety and tolerability, other measures of coronary flow, and clinical outcomes.

Table 2: Planned Primary Endpoint Analysis

Endpoint	Placebo Group	Temanogrel 20 mg Group	Temanogrel 40 mg Group	p-value
Index of Microcirculatory Resistance (IMR)				
Baseline IMR, mean \pm SD				
Post-PCI IMR, mean \pm SD				
Change from Baseline in IMR, mean \pm SD				
Note: Due to the early termination of the study, the data was not analyzed as planned, and the results were inconclusive. ^[6]				

Experimental Protocols

Measurement of Index of Microcirculatory Resistance (IMR)

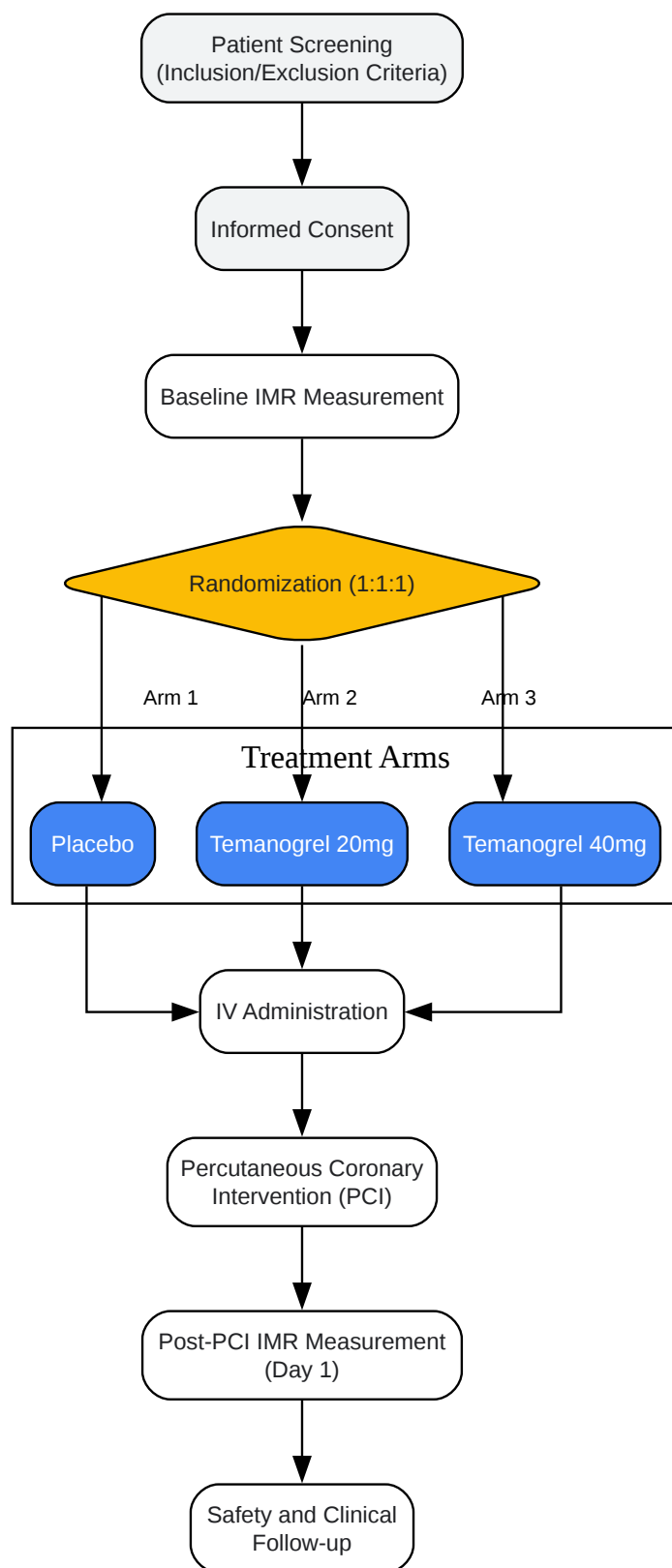
IMR is an invasive procedure used to assess the function of the coronary microvasculature. It is typically measured in the cardiac catheterization laboratory during the PCI procedure.

Methodology:

- A pressure-temperature sensor-tipped guidewire is advanced distal to the coronary lesion.

- The distal coronary pressure (Pd) and mean transit time (Tmn) of a saline bolus are measured at rest.
- Hyperemia is induced, typically using an intravenous infusion of adenosine.
- During maximal hyperemia, the distal coronary pressure (Pd) and mean transit time (Tmn) are measured again.
- IMR is calculated as the product of the distal coronary pressure (Pd) and the hyperemic mean transit time (Tmn) ($IMR = Pd \times Tmn$).
- A higher IMR value is indicative of greater microvascular resistance and obstruction.

Clinical Trial Workflow



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Caption: Workflow of the Phase 2 clinical trial of **Temanogrel** in cMVO patients.

Summary and Future Directions

The clinical development of **Temanogrel** for cMVO provided a strong scientific rationale based on its mechanism of action as a 5-HT_{2A} receptor inverse agonist.[1] The Phase 2 clinical trial was well-designed to assess the efficacy of **Temanogrel** in a relevant patient population using a robust primary endpoint.[1][4][5] However, due to the early termination of the study, the potential of **Temanogrel** to improve outcomes in patients with cMVO remains unproven.[6]

Further research into the role of serotonin in the pathophysiology of cMVO and the therapeutic potential of 5-HT_{2A} receptor antagonism is warranted. The detailed protocol of the **Temanogrel** Phase 2 trial can serve as a valuable reference for the design of future studies investigating novel therapeutic agents for this challenging clinical condition.

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